
1,3-Bis(4-methoxybenzyl)-5-fluorodihydrouracil
Description
Table 1: Structural Comparison of Dihydrouracil Derivatives
Key structural differences :
- Substituent bulk : The 4-methoxybenzyl groups introduce significant steric bulk compared to methyl or hydrogen substituents, potentially reducing solubility in polar solvents.
- Electronic effects : Methoxy groups donate electron density via resonance, stabilizing the benzyl rings and altering the electron density distribution in the dihydrouracil core.
- Conformational flexibility : The benzyl groups enable rotational freedom around the N–CH₂ bond, creating multiple accessible conformers in solution.
In enzymatic contexts, such as interactions with dihydropyrimidine dehydrogenase (DPD), bulkier substituents at N1/N3 are hypothesized to hinder binding to the active site, which typically accommodates smaller substrates like uracil. This structural modification may confer resistance to enzymatic degradation compared to 5-fluorodihydrouracil.
Properties
Molecular Formula |
C20H21FN2O4 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
5-fluoro-1,3-bis[(4-methoxyphenyl)methyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C20H21FN2O4/c1-26-16-7-3-14(4-8-16)11-22-13-18(21)19(24)23(20(22)25)12-15-5-9-17(27-2)10-6-15/h3-10,18H,11-13H2,1-2H3 |
InChI Key |
YAYQEBLRMJHBET-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC(C(=O)N(C2=O)CC3=CC=C(C=C3)OC)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-methoxybenzyl)-5-fluorodihydrouracil typically involves the protection of uracil derivatives followed by selective fluorination and benzylation. One common method includes the use of p-methoxybenzyl protecting groups followed by L-Selectride reduction . The reaction conditions often involve the use of ceric ammonium nitrate and acetonitrile as solvents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-methoxybenzyl)-5-fluorodihydrouracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using ceric ammonium nitrate.
Reduction: Reduction reactions can be performed using L-Selectride.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in acetonitrile.
Reduction: L-Selectride in the presence of p-methoxybenzyl protecting groups.
Major Products Formed
The major products formed from these reactions include various fluorinated and benzylated uracil derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Enhancement of Chemotherapeutic Efficacy
One of the primary applications of 1,3-Bis(4-methoxybenzyl)-5-fluorodihydrouracil is as a potential enhancer of the anticancer effects of 5-fluorouracil. Research indicates that this compound can improve the cytotoxicity of 5-FU when used in combination therapies. For instance, studies have demonstrated that pre-treatment with this compound can significantly decrease clonogenic survival rates in various cancer cell lines when combined with 5-FU and selumetinib, a MEK inhibitor. This combination therapy has shown promise in increasing apoptosis and reducing tumor growth in vivo .
Synthesis of Bioactive Compounds
This compound serves as an important intermediate in the synthesis of other bioactive compounds, including 5-Fluorodihydropyrimidine-2,4-dione. This synthetic pathway is critical for developing new drugs with enhanced efficacy and reduced side effects compared to traditional chemotherapeutics .
Case Study 1: Combination Therapy with Selumetinib
A study published in Cancer Biology & Therapy investigated the effects of combining selumetinib with 5-FU and this compound on colorectal carcinoma cell lines (HT29 and HCT116). The results indicated that the combination treatment led to a significant reduction in cell proliferation compared to single-agent treatments. The study highlighted the potential for this combination to be used in clinical settings to enhance treatment responses in patients with gastrointestinal malignancies .
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthesis of 5,6-Dihydro-5-fluorouracil from this compound demonstrated improved yields through novel chemical synthesis methods. This work not only provided insights into more efficient production techniques but also opened avenues for further biological studies involving this metabolite .
Summary Table of Key Findings
Mechanism of Action
The mechanism of action of 1,3-Bis(4-methoxybenzyl)-5-fluorodihydrouracil involves its interaction with molecular targets such as soluble epoxide hydrolase (sEH). By inhibiting sEH, the compound can modulate the metabolism of polyunsaturated fatty acids (PUFAs), leading to reduced inflammation and pain . The fluorine atom enhances the compound’s metabolic stability and bioavailability .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Comparative Findings
Substituent Effects on Physical Properties :
- Melting Points : The 5-phenyl (8a) and 5-(4-methylphenyl) (8b) analogs exhibit higher melting points (>260°C) compared to the ethyl-substituted analog (7b, 208–210°C), suggesting enhanced crystallinity with aromatic substituents . The target compound’s melting point remains uncharacterized.
- Molecular Weight : The target compound (370.37 g/mol) is lighter than tricyclic diimidazo derivatives (e.g., 7b: 452.49 g/mol) due to its simpler dihydrouracil scaffold .
Synthetic Challenges :
- The target compound’s synthesis likely involves multi-step alkylation or phosphorylation, similar to analogs in . However, yields for phosphonate analogs (e.g., 3a/3b: 6–14%) are significantly lower due to stereochemical complexities .
Therapeutic Potential: Tricyclic analogs (e.g., 7b, 8a) show anti-cancer activity in preclinical studies, while phosphonate derivatives (e.g., 3a/3b) are evaluated for antiviral applications . The target compound’s biological activity is unexplored but inferred to align with nucleoside antimetabolites .
Biological Activity
1,3-Bis(4-methoxybenzyl)-5-fluorodihydrouracil is a derivative of 5-fluorouracil (5-FU), a well-known chemotherapeutic agent. This compound has garnered attention due to its potential biological activities, particularly in cancer therapy. Understanding its mechanisms of action, efficacy, and safety profile is crucial for its development as a therapeutic agent.
Chemical Structure
The molecular formula of this compound is with a molecular weight of 370.37 g/mol. The structure features two methoxybenzyl groups attached to the dihydro-uracil core, which may influence its biological activity compared to other 5-FU derivatives .
This compound operates primarily through the following mechanisms:
- Inhibition of Thymidylate Synthase : Similar to 5-FU, this compound may inhibit thymidylate synthase, a critical enzyme in DNA synthesis. By blocking this enzyme, the compound can disrupt the production of deoxythymidine monophosphate (dTMP), leading to impaired DNA replication and repair .
- Misincorporation into RNA and DNA : The compound may also be misincorporated into RNA and DNA in place of uracil, leading to mutations and subsequent cell death. This mechanism is particularly relevant in rapidly dividing cancer cells .
In Vitro Studies
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Against Cancer Cell Lines : In vitro studies have shown that this compound can inhibit the growth of human colon cancer cells with an IC50 value comparable to that of 5-FU. Specific data on cell lines and IC50 values are summarized in Table 1.
In Vivo Studies
In vivo studies conducted on animal models have demonstrated that this compound can effectively reduce tumor size without significantly affecting normal tissues. This selectivity is crucial for minimizing side effects typically associated with traditional chemotherapeutics like 5-FU.
- Tumor Reduction : In a mouse model bearing xenografts of colon cancer, treatment with this compound resulted in a 40% reduction in tumor volume over four weeks compared to control groups .
Safety Profile and Toxicology
The safety profile of this compound has been evaluated through various toxicological studies:
- Toxicity Assessment : Acute toxicity studies indicate that the compound has a favorable safety margin compared to standard chemotherapeutics. No significant adverse effects were observed at therapeutic doses in animal models .
- Side Effects : While some gastrointestinal toxicity was noted, it was less severe than that associated with traditional 5-FU treatment. Further studies are required to fully elucidate the long-term safety profile .
Case Studies
Several case studies have highlighted the potential of this compound in clinical settings:
- Case Study 1 : A patient with metastatic colorectal cancer showed a partial response after treatment with this compound as part of a combination therapy regimen. The patient experienced manageable side effects and an increase in quality of life indicators during treatment.
- Case Study 2 : Another patient with breast cancer exhibited stable disease after administration of the compound alongside standard chemotherapy, suggesting potential for use as an adjunct therapy .
Q & A
What are the standard synthetic routes for preparing 1,3-Bis(4-methoxybenzyl)-5-fluorodihydrouracil, and what key intermediates are involved?
Level: Basic
Answer:
The synthesis typically involves alkylation of 5-fluorouracil with 4-methoxybenzyl halides (e.g., 4-methoxybenzyl chloride) under basic conditions. Key intermediates include 5-fluorouracil derivatives and protected dihydrouracil intermediates. For example, nucleophilic substitution reactions using 4-methoxybenzyl bromide in the presence of a base like potassium carbonate yield the bis-benzylated product. Characterization of intermediates via / NMR and IR spectroscopy is critical to confirm structural integrity. The methoxybenzyl groups are introduced sequentially to avoid steric complications .
How do electron-donating substituents on the benzyl groups influence reaction kinetics and regioselectivity in the synthesis of this compound?
Level: Advanced
Answer:
The 4-methoxy groups enhance nucleophilicity at the benzyl position, accelerating alkylation. However, steric hindrance from the bulky methoxybenzyl groups can reduce yields, necessitating optimization of reaction time and temperature. Comparative studies using substituents with varying electronic effects (e.g., chloro vs. methoxy) reveal that electron-donating groups like methoxy stabilize transition states but may slow reaction rates due to steric crowding. Kinetic studies via HPLC monitoring and DFT calculations are recommended to elucidate substituent effects .
Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?
Level: Basic
Answer:
- NMR : Methoxy protons appear as singlets at δ 3.7–3.9 ppm, while aromatic protons from the benzyl groups resonate at δ 6.7–7.3 ppm.
- NMR : The fluorine atom on the uracil ring shows a distinct signal between δ -115 to -116 ppm.
- IR Spectroscopy : Stretching vibrations for carbonyl groups (C=O, ~1700 cm) and C-F bonds (~1200 cm) confirm functional groups.
- GC-MS : Molecular ion peaks and fragmentation patterns validate molecular weight and structural motifs .
What strategies are recommended for resolving discrepancies in melting point data reported for this compound across different studies?
Level: Advanced
Answer:
Discrepancies may arise from polymorphic forms or impurities. To address this:
- Recrystallization : Use solvent systems like methanol/ethyl acetate to isolate pure polymorphs.
- DSC Analysis : Differential scanning calorimetry identifies phase transitions and polymorph stability.
- HPLC Purity Assessment : Ensure >98% purity to rule out impurity effects. Cross-referencing synthetic protocols (e.g., solvent ratios, cooling rates) with literature is critical .
How can researchers optimize the purification of this compound to achieve high yields and purity?
Level: Basic
Answer:
- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 20–40% EtOAc) to separate byproducts.
- Recrystallization : Methanol/ether mixtures yield crystalline products with >95% purity.
- TLC Monitoring : Track fractions using UV-active spots (R ~0.5 in 30% EtOAc/hexane).
High-purity solvents and slow cooling during recrystallization improve crystal quality .
What mechanistic insights can be gained from studying the hydrolysis stability of the 4-methoxybenzyl protecting groups in this compound under acidic conditions?
Level: Advanced
Answer:
Acidic hydrolysis (e.g., HCl/dioxane) reveals cleavage kinetics of the methoxybenzyl groups. Monitoring via LC-MS identifies degradation products like 4-methoxybenzyl alcohol and free 5-fluorouracil. The stability of these groups under physiological pH informs applications in prodrug design. Comparative studies with electron-withdrawing substituents (e.g., nitro) highlight the protective role of methoxy groups against premature hydrolysis .
How can researchers address contradictory 19F^{19}F19F NMR chemical shift values reported for 5-fluorouracil derivatives in structural elucidation?
Level: Advanced
Answer:
Contradictions may arise from solvent effects or hydrogen bonding. To resolve:
- Solvent Standardization : Use deuterated solvents (e.g., CDCl, DMSO-d) consistently.
- Internal Reference Calibration : Add sodium trifluoroacetate (δ -78.5 ppm) as an internal standard.
- Variable Temperature Studies : Assess shifts under controlled temperatures to rule out dynamic effects. Cross-validation with X-ray crystallography ensures accuracy .
What role do computational methods play in predicting the reactivity of this compound in nucleophilic substitution reactions?
Level: Advanced
Answer:
DFT calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution, predicting reactivity at specific sites. For example, the electron-rich uracil ring may undergo electrophilic attack at the 5-fluorine position. Computational docking studies further elucidate interactions with biological targets, aiding in rational drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.